

A Technical Guide to Phenanthrene Derivatives in Organic Synthesis

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Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, constitutes the structural core of a vast array of molecules with significant applications across science. Its unique, non-linear arrangement imparts distinct electronic and steric properties that have been exploited in medicinal chemistry, materials science, and organic synthesis. In the pharmaceutical realm, the phenanthrene nucleus is a key pharmacophore in numerous natural products and synthetic drugs, including alkaloids like morphine and codeine, as well as antimalarial and cytotoxic agents.[1] As fundamental building blocks, phenanthrene derivatives serve as crucial intermediates in the total synthesis of complex natural products.[2] This guide provides a comprehensive review of the primary synthetic routes to the phenanthrene core and the subsequent application of its derivatives as powerful tools in modern organic synthesis.

Synthesis of the Phenanthrene Core

The construction of the tricyclic phenanthrene system has been achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1.1. Classical Cyclization Strategies



Two of the most established methods for synthesizing the phenanthrene ring are the Pschorr reaction and the Mallory photocyclization.

1.1.1. The Pschorr Reaction

The Pschorr reaction, first reported in 1896, is a primary and widely utilized method for phenanthrene synthesis.[3][4] The reaction involves the intramolecular cyclization of an α-phenyl-o-aminocinnamic acid derivative. The key transformation proceeds through the formation of an arenediazonium salt, which, upon treatment with a copper catalyst, generates an aryl radical.[4][5] This radical intermediate then undergoes an intramolecular coupling to form the new C-C bond, yielding the phenanthrene scaffold after rearomatization.[5] While being a powerful tool, classical Pschorr reactions can sometimes result in low yields, though modern modifications have led to significant improvements.[3]

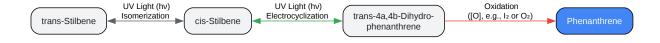


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A simplified workflow of the Pschorr reaction for phenanthrene synthesis.

1.1.2. The Mallory Photocyclization

The Mallory reaction is a versatile photochemical method for synthesizing phenanthrenes from diaryl-ethylene (stilbene) precursors.[6] The reaction is initiated by UV irradiation, which promotes an intramolecular 6π -electrocyclization of the cis-stilbene isomer to form a transient trans-4a,4b-dihydrophenanthrene intermediate.[7] This intermediate is then aromatized to the final phenanthrene product in the presence of an oxidizing agent, such as iodine or oxygen.[6] [7] The reaction tolerates a wide variety of substituents on the aromatic rings, making it a powerful tool for accessing functionally diverse phenanthrene derivatives.[8][9]



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General workflow for the Mallory photocyclization of stilbenes.



1.2. Modern Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis has introduced novel and efficient strategies for constructing the phenanthrene framework, often with improved yields and functional group tolerance compared to classical methods.

1.2.1. Domino and Cascade Reactions

Modern synthetic approaches have focused on one-pot procedures that combine multiple bond-forming events in a single operation. For instance, an efficient cascade reaction has been developed that utilizes a Suzuki-Miyaura coupling followed by an aldol condensation.[10] In this process, a palladium catalyst first mediates the coupling of a 2-bromophenylacetamide derivative with a 2-formylphenylboronic acid to generate a biaryl intermediate, which then undergoes an in-situ intramolecular aldol condensation to cyclize and form the phenanthrene ring system in high yield.[10] Other novel palladium-catalyzed domino reactions, such as those involving C-H activation and retro-Diels-Alder processes, have also been reported, offering a wider substrate scope and shorter reaction times.[2]

Functionalization and Application in Synthesis

Beyond the synthesis of the core structure, the true utility of phenanthrene derivatives is realized in their application as ligands and building blocks in organic synthesis. The rigid, sterically defined, and electronically tunable nature of the phenanthrene scaffold makes it an excellent platform for designing advanced molecular tools.

2.1. Cross-Coupling Reactions

Phenanthrene derivatives are instrumental in the construction of C-N and C-C bonds through cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

2.1.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides/sulfonates and amines.[11][12] This reaction has become a cornerstone of medicinal and process chemistry for synthesizing aryl amines. The efficiency and scope of this transformation are highly dependent on the phosphine ligand coordinated to the palladium







center. While not phenanthrene derivatives themselves, the synthesis of complex phenanthrene-containing structures, such as dibenzo[a,c]phenazines, often relies on Buchwald-Hartwig amination as a key step to install crucial nitrogen-containing fragments.[13] The reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the arylamine product.[14]

2.1.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for forming C-C bonds between organoboron compounds and organic halides or triflates.[15] This reaction is widely used for synthesizing biaryls and other conjugated systems. Phenanthroline-based polymers have been developed as robust supports for palladium catalysts used in aqueous Suzuki-Miyaura coupling reactions, demonstrating high activity and reusability.[16] The catalytic cycle involves oxidative addition of the organic halide to Pd(0), transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[15]

Table 1: Selected Examples of Phenanthrene Synthesis



Reaction Type	Starting Materials	Catalyst/ Reagents	Condition s	Product	Yield (%)	Ref.
Pschorr Cyclization	(E)-2- amino-α- phenylcinn amic acid diazonium salt	Nal, NaHSO₃	Homogene ous	9- Phenanthr enecarbox ylic acid	45%	[3]
Mallory Photocycliz ation	1,2-bis(4-hydroxyph enyl)-hexafluoro cyclopente ne	I ₂ , UV light (λ = 356 nm)	-	6,9-bis(4-hydroxyph enyl)-hexafluoro-dihydro-cyclopenta[l]phenanthrene	-	[17]
Suzuki/Ald ol Cascade	Methyl 2- bromophen ylacetamid e, 2- formylphen ylboronic acid	Pd catalyst, base	Microwave irradiation	Substituted Phenanthr ene	High	[10]
Pd/Norborn adiene Domino	Aryl iodide, o- bromobenz oyl chloride, norbornadi ene	Pd catalyst	One-pot	Substituted Phenanthr ene	High	[2]

Note: Yields are as reported in the cited literature; conditions are generalized. "-" indicates data not specified in the abstract.



Experimental Protocols

3.1. Representative Protocol for Pschorr Phenanthrene Synthesis (Modified)

This protocol is a generalized representation based on the principles described in the literature and should be adapted and optimized for specific substrates.[3][4]

- Diazotization: The starting α-aryl-o-aminocinnamic acid derivative (1.0 eq) is dissolved in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
- Radical Cyclization: A suspension of a copper catalyst (e.g., finely divided copper powder, 0.2 eq) in water or another suitable solvent is prepared separately. The cold diazonium salt solution is added slowly and carefully to the copper suspension. Vigorous nitrogen evolution is typically observed.
- Workup: After the addition is complete and gas evolution has ceased, the reaction mixture is allowed to warm to room temperature and may be heated (e.g., 60-80 °C) to ensure the reaction goes to completion. The mixture is then cooled, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure phenanthrene derivative.
- 3.2. Representative Protocol for Suzuki-Miyaura Coupling to Synthesize a Biaryl Precursor

This protocol is a generalized representation based on procedures common for Suzuki-Miyaura reactions.[15]

 Reaction Setup: To a pressure flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).



- Solvent and Degassing: Add the solvent system (e.g., a mixture of 1,4-dioxane and water).
 The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen.
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 eq).
- Reaction: The vessel is sealed (if using a pressure flask) and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
- Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired biaryl product.

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